molecular formula C5H8N2O2 B3323663 3-Methyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 1672-04-4

3-Methyldihydropyrimidine-2,4(1h,3h)-dione

Cat. No. B3323663
CAS RN: 1672-04-4
M. Wt: 128.13 g/mol
InChI Key: RVAFDUBAJVHJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyldihydropyrimidine-2,4(1h,3h)-dione, also known as thymine, is a nitrogenous base that is found in DNA and RNA. It is one of the four nucleotides that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is important for the replication and transcription of DNA, and its structure is essential for the proper functioning of the genetic code.

Mechanism of Action

Thymine works by forming hydrogen bonds with adenine, another nucleotide in the DNA molecule. This bond is critical for the proper pairing of nucleotides during DNA replication and transcription. Thymine also plays a role in the stability of the DNA molecule, helping to prevent mutations and other genetic abnormalities.
Biochemical and Physiological Effects:
Thymine has several biochemical and physiological effects on the body. It is essential for the proper functioning of DNA and RNA, and its absence can lead to genetic mutations and other abnormalities. Thymine has also been shown to have antioxidant properties, which can help protect the body from oxidative stress and other forms of cellular damage.

Advantages and Limitations for Lab Experiments

Thymine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for scientific research. Thymine is also stable and easy to handle, making it a convenient tool for experiments that require the manipulation of DNA or RNA. However, 3-Methyldihydropyrimidine-2,4(1h,3h)-dione does have some limitations, including its relatively weak binding affinity with adenine, which can make it difficult to study certain aspects of DNA replication and transcription.

Future Directions

There are several future directions for research on 3-Methyldihydropyrimidine-2,4(1h,3h)-dione. One area of interest is the development of new therapies for genetic diseases that involve mutations in the DNA molecule. Thymine may also be useful in the development of new drugs and therapies for cancer and other diseases. Additionally, this compound may be useful in the development of new diagnostic tools for genetic diseases and other conditions. Overall, this compound is a versatile and important tool for scientific research, with many potential applications in the future.

Scientific Research Applications

Thymine has been extensively studied for its role in DNA replication and transcription. Scientists have used 3-Methyldihydropyrimidine-2,4(1h,3h)-dione as a tool to study the structure and function of DNA, as well as its role in genetic diseases. Thymine has also been used in the development of new drugs and therapies for cancer and other diseases.

properties

IUPAC Name

3-methyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAFDUBAJVHJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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